4-Azido-2-trifluoromethylbenzoic acid
Overview
Description
“4-Azido-2-trifluoromethylbenzoic acid” is a chemical compound. However, detailed information about this specific compound is not readily available123.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “4-Azido-2-trifluoromethylbenzoic acid”.Molecular Structure Analysis
The molecular structure of “4-Azido-2-trifluoromethylbenzoic acid” is not available in the search results.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving “4-Azido-2-trifluoromethylbenzoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Azido-2-trifluoromethylbenzoic acid” are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
4-Azido-2-trifluoromethylbenzoic acid, while not directly referenced in the available literature, is related to compounds that serve as intermediates in chemical synthesis and photoaffinity labeling. For example, a novel photoactive benzoic acid derivative, 4-Azido-2-hydroxybenzoic acid (4-AzHBA), was synthesized and utilized as a photoprobe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting the utility of azido compounds in enzyme research (Xiong et al., 2006). This demonstrates the potential of azido compounds for probing molecular interactions and enzyme functionalities.
Coordination Chemistry and Material Science
Azido compounds, including derivatives similar to 4-Azido-2-trifluoromethylbenzoic acid, are significant in the preparation of coordination polymers and metal complexes. For instance, azido-copper coordination polymers exhibit variant magnetic properties, suggesting applications in magnetic materials and molecular electronics (Liu et al., 2017). These findings underscore the versatility of azido compounds in creating novel materials with distinct magnetic and structural properties.
Bioconjugation and Drug Development
Azido groups are pivotal in bioconjugation techniques, such as in the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which facilitate the development of bioorthogonal labeling strategies for studying biological systems in vivo. These reactions have been utilized for glycoconjugate biosynthesis, demonstrating the utility of azido groups in the development of therapeutic agents and diagnostic tools (Mbua et al., 2011). This highlights the role of azido compounds in advancing drug development and molecular biology research.
Sensing and Detection
Azido-functionalized materials have been explored for their sensing capabilities, particularly in the development of chemical gas sensors. For instance, azidobenzoic acid-modified black phosphorus nanosheets have shown promising applications in gas sensing, indicating the potential of azido derivatives in environmental monitoring and safety applications (Qian et al., 2021). This demonstrates the utility of azido compounds in the fabrication of sensitive and stable sensing platforms.
Safety And Hazards
The safety and hazards information for “4-Azido-2-trifluoromethylbenzoic acid” is not available in the search results.
Future Directions
The future directions for the research and application of “4-Azido-2-trifluoromethylbenzoic acid” are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
4-azido-2-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-4(13-14-12)1-2-5(6)7(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGSRUFQCYDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2-trifluoromethylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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